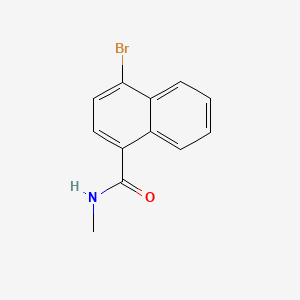

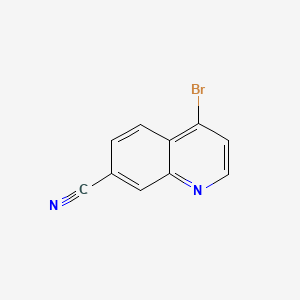

4-Bromo-N-methylnaphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

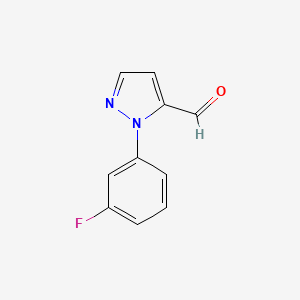

4-Bromo-N-methylnaphthalene-1-carboxamide is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 . It is also known by its CAS number 1365272-43-0 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-methylnaphthalene-1-carboxamide can be represented by the InChI code:1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) . This compound has a complexity of 244 and a topological polar surface area of 29.1Ų . Physical And Chemical Properties Analysis

4-Bromo-N-methylnaphthalene-1-carboxamide has a molecular weight of 264.12 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 1 . Its XLogP3 is 3.1 .科学的研究の応用

Inhibition of Photosynthetic Electron Transport

A study focused on halogenated 1-hydroxynaphthalene-2-carboxanilides, similar in structure to 4-Bromo-N-methylnaphthalene-1-carboxamide, found these compounds to be potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. The inhibitory activity was significantly dependent on the position and type of halogen substituents, suggesting that compounds like 4-Bromo-N-methylnaphthalene-1-carboxamide could influence photosynthesis through interactions with chlorophyll a and aromatic amino acids within pigment-protein complexes, primarily in photosystem II (Goněc et al., 2017).

Organic Synthesis and Ligand Activity

Another area of research involves the development of new classes of amide ligands for catalytic applications. For instance, compounds derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine have been shown to be powerful ligands for Cu-catalyzed coupling reactions, indicating that 4-Bromo-N-methylnaphthalene-1-carboxamide could similarly serve as a ligand or intermediate in the synthesis of pharmaceutically relevant compounds (Ma et al., 2017).

Antimicrobial and Herbicidal Activities

Research on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, related to 4-Bromo-N-methylnaphthalene-1-carboxamide, has shown significant antimycobacterial and herbicidal activities. These compounds demonstrated higher activity against various Mycobacterium strains compared to standard drugs like isoniazid and also showed potent inhibition of PET in chloroplasts. Such findings suggest that structurally related compounds could be explored for antimicrobial and agricultural applications, emphasizing the importance of structure-activity relationships (Goněc et al., 2013).

Chemical Synthesis and Modification

Another aspect of research involves the synthesis and functionalization of related naphthalene derivatives. For example, regioselective synthesis methods have been developed for bromo-formyl-carboxamides, highlighting sophisticated techniques for introducing functional groups into the naphthalene scaffold. These methodologies could be applicable to the synthesis and further functionalization of 4-Bromo-N-methylnaphthalene-1-carboxamide for various scientific applications (Bar & Martin, 2021).

特性

IUPAC Name |

4-bromo-N-methylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDHYMHAWWPJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742898 |

Source

|

| Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-methylnaphthalene-1-carboxamide | |

CAS RN |

1365272-43-0 |

Source

|

| Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)